3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid
Description
3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid is a synthetic organic compound featuring a propanoic acid backbone linked to a benzenesulfonyl group substituted with an isopropoxy (propan-2-yloxy) moiety at the para position. Its structure comprises:
- Propanoic acid: A three-carbon carboxylic acid that confers acidity (pKa ~4.5–5.0, typical for carboxylic acids).
- Benzenesulfonyl group: An electron-withdrawing sulfonyl (-SO₂-) bridge attached to the aromatic ring, enhancing the acidity of the carboxylic acid via inductive effects.
- 4-Isopropoxy substitution: A propan-2-yloxy group at the para position of the benzene ring, contributing steric bulk and moderate polarity.
Properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)sulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-9(2)17-10-3-5-11(6-4-10)18(15,16)8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDQBYVGIHIYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid typically involves the reaction of 4-(Propan-2-yloxy)benzenesulfonyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonyl hydrides.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modification of protein function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their distinguishing features:
Key Observations :
- Acidity: The sulfonyl group in the target compound lowers the pKa of the carboxylic acid compared to alkyl- or hydroxy-substituted analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) due to electron withdrawal.
- Solubility : The isopropoxy group balances hydrophilicity (ether oxygen) and hydrophobicity (alkyl chain), whereas thiomorpholine sulfonyl analogs exhibit higher aqueous solubility .
- Biological Activity : Sulfonyl-containing derivatives (e.g., FFA4 agonists) show promise in metabolic disease research, likely due to enhanced binding affinity to target receptors .
Biological Activity
3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid, also known by its chemical structure and CAS number 1017138-52-1, is an organic compound that has garnered attention for its potential biological activities. This compound features a sulfonyl group attached to a propanoic acid moiety, with an ether functional group contributing to its unique properties.
Chemical Structure
The structural formula can be represented as:
This structure includes:
- A sulfonyl group (−SO₂−).
- A propanoic acid backbone.
- An alkoxy substituent (propan-2-yloxy) influencing its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific pathways, leading to diverse pharmacological effects. The presence of the sulfonyl and alkoxy groups enhances its ability to interact with biological molecules.
Pharmacological Effects
Research indicates several potential pharmacological effects:
- Anti-inflammatory properties : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial activity : The sulfonyl group may contribute to the compound's ability to disrupt microbial cell walls or inhibit essential metabolic pathways in pathogens.
- Enzyme inhibition : The compound may act on specific enzymes involved in metabolic processes, potentially leading to therapeutic benefits in conditions like diabetes or obesity.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study demonstrated that related compounds exhibited significant inhibition of COX enzymes, which are key players in the inflammatory response. This suggests that this compound might similarly modulate inflammatory pathways .
- Antimicrobial Properties :
- Enzyme Interaction Studies :
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 3-(4-Ethoxyphenyl)-2-methylpropanoic acid | C12H16O3 | Anti-inflammatory |
| 3-(4-Methoxyphenyl)-2-methylpropanoic acid | C12H16O3 | Antimicrobial |
| 3-[4-(Chlorobenzenesulfonyl)]propanoic acid | C13H14ClO4S | Enzyme inhibition |
This table illustrates how variations in substituents (like ethoxy vs. propan-2-yloxy) can affect the biological activity of similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
